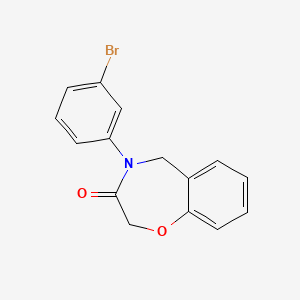
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that features a benzoxazepine core structure with a bromophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.
Industrial Production Methods
化学反应分析
Types of Reactions
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学研究应用
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies investigating the interaction of heterocyclic compounds with biological systems.
Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or advanced materials.
作用机制
The mechanism of action of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
相似化合物的比较
Similar Compounds
- 4-(4-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
生物活性
The compound 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a member of the benzoxazepine class of compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrN1O1. The structure features a bromophenyl group attached to a tetrahydrobenzoxazepine core. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C14H14BrN1O1 |
| Molecular Weight | 292.17 g/mol |
| SMILES | Cc1cc2c(c(c1)Br)OCCNC2=O |
Antimicrobial Properties
Research has indicated that benzoxazepines exhibit antimicrobial properties. A study focusing on related compounds demonstrated significant antibacterial activity against various strains of bacteria. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy in this area .
Anti-inflammatory Effects
Benzoxazepines have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines. For instance, compounds within this class have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases . Further research is needed to confirm similar effects for this compound.
Neuroprotective Activity
Neuroprotective effects have been observed in several benzoxazepine derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Specific studies are required to evaluate whether this compound exhibits comparable neuroprotective activity .
Case Studies and Research Findings
- Antimicrobial Activity : A study on related benzoxazepines demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus . This suggests that this compound may have similar or enhanced antimicrobial properties.
- Anti-inflammatory Mechanism : Research indicates that benzoxazepines can inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 . Investigating this pathway could provide insights into the anti-inflammatory potential of the compound.
属性
IUPAC Name |
4-(3-bromophenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-5-3-6-13(8-12)17-9-11-4-1-2-7-14(11)19-10-15(17)18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDWPDAMXWNLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













